4-Fluoro-4-phenylpiperidine

Overview

Description

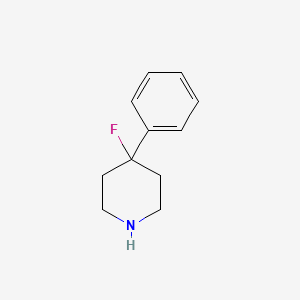

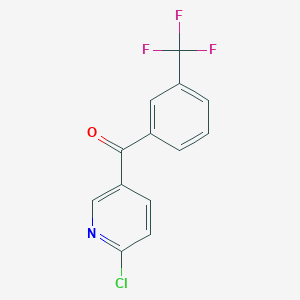

4-Fluoro-4-phenylpiperidine is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

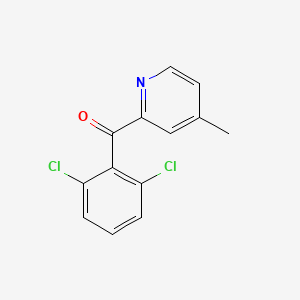

The molecular structure of 4-Fluoro-4-phenylpiperidine is represented by the linear formula C11H15ClFN . It has a molecular weight of 215.7 .Physical And Chemical Properties Analysis

4-Fluoro-4-phenylpiperidine hydrochloride has a molecular weight of 215.7 . The specific physical and chemical properties of 4-Fluoro-4-phenylpiperidine are not detailed in the search results.Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been utilized in various ways as anticancer agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .

Antiviral Applications

Some piperidine derivatives, such as Aloperine and Matrine, have shown antiviral properties . These compounds contain two fused piperidine rings and have been used in the treatment of various viral diseases .

Antimalarial Applications

Piperidine derivatives have also been used in the treatment of malaria . Their unique chemical structure allows them to interact with the malaria parasite in a way that inhibits its growth .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various types of bacteria and fungi, making them useful in the treatment of a wide range of infections .

Antihypertension Applications

Piperidine derivatives have been used in the treatment of hypertension . They can help to lower blood pressure and reduce the risk of heart disease .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help to relieve pain and reduce inflammation, making them useful in the treatment of conditions like arthritis .

Anti-Alzheimer Applications

Piperidine derivatives have been used in the treatment of Alzheimer’s disease . They can help to slow the progression of the disease and improve cognitive function .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They can help to manage the symptoms of various psychiatric disorders, including schizophrenia .

Safety and Hazards

Future Directions

Piperidines, including 4-Fluoro-4-phenylpiperidine, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the international control of precursors used in illicit fentanyl manufacture, including piperidine derivatives, is a significant step towards mitigating the opioid crisis .

Mechanism of Action

Target of Action

4-Fluoro-4-phenylpiperidine is a derivative of piperidine . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .

Mode of Action

It is known that piperidine derivatives, such as 4-fluoro-4-phenylpiperidine, can interact with their targets in various ways depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives are known to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo , suggesting that they may affect pathways related to cell proliferation and metastasis.

Pharmacokinetics

The molecular weight of 4-fluoro-4-phenylpiperidine hydrochloride is 2157 , which may influence its bioavailability.

Result of Action

Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

properties

IUPAC Name |

4-fluoro-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBGAMBDTXIHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)

![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)